1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole

Pharmaceutical impurity profiling UPLC-MS characterization Tinidazole quality control

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole is a thioether-substituted 5-nitroimidazole derivative (C₈H₁₃N₃O₂S, MW 215.27) that serves as the penultimate intermediate in the dominant industrial route to the antiprotozoal drug tinidazole. This compound is also catalogued as Tinidazole Impurity 3 and is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial tinidazole production.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 28795-33-7
Cat. No. B1595798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole
CAS28795-33-7
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCCSCCN1C(=NC=C1[N+](=O)[O-])C
InChIInChI=1S/C8H13N3O2S/c1-3-14-5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3
InChIKeyMFRJPLQSIRTHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole (CAS 28795-33-7): Strategic Procurement of a Key Tinidazole Process Intermediate and Reference Standard


1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole is a thioether-substituted 5-nitroimidazole derivative (C₈H₁₃N₃O₂S, MW 215.27) that serves as the penultimate intermediate in the dominant industrial route to the antiprotozoal drug tinidazole [1]. This compound is also catalogued as Tinidazole Impurity 3 and is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial tinidazole production [2].

Why Generic Nitroimidazole Intermediates Cannot Replace 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole in Regulated Tinidazole Manufacturing


Within the 5-nitroimidazole class, the specific oxidation state of the side-chain sulfur atom dictates both the synthetic pathway and the impurity profile of the final drug substance [1]. The target compound is the thioether (–S–) intermediate, which is chemically and chromatographically distinct from the sulfoxide (–SO–) intermediate (Impurity 6) and the final sulfone (–SO₂–) drug substance tinidazole [2]. Regulatory guidance (ICH Q3A/Q3B) requires individual quantification and control of each process-related impurity, meaning that a generic nitroimidazole or even a different oxidation-state congener cannot substitute for the authentic thioether when used as a reference standard in method validation or as a starting material in a patent-defined synthetic route.

Quantitative Differentiation of 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole Against Its Closest In-Class Analogs


Unique Impurity Identity: First-Time Identification as a Distinct Process-Related Substance in Tinidazole Injection

In a 2019 UPLC-Q Exactive HRMS study of tinidazole glucose injection impurity profiles across 93 commercial batches, 1-(2-(ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole was identified as 'Impurity 6' and reported for the first time alongside Impurity 8 [1]. Unlike Impurity 5 (the regioisomeric sulfone) and Impurity 1 (2-methyl-5-nitroimidazole), this thioether impurity was absent in some batches, indicating its origin as a synthetic process residual rather than a degradation product, and making its presence a direct marker of incomplete oxidation during manufacturing [2].

Pharmaceutical impurity profiling UPLC-MS characterization Tinidazole quality control

Predicted Physicochemical Divergence: LogP as a Selectivity Driver for Chromatographic Separation and Reactivity

The ACD/Labs predicted LogP for 1-(2-(ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole is 1.70, which lies between that of metronidazole (LogP ≈ –0.1) and tinidazole (LogP ≈ 0.35–0.7 reported; higher for the sulfone) . The increase in lipophilicity relative to metronidazole is attributable to the ethylthioethyl side chain replacing the hydroxyethyl group, directly impacting reversed-phase HPLC retention and allowing baseline separation of the thioether from both the more polar alcohol (metronidazole) and the more polar sulfone (tinidazole) under standard pharmacopeial conditions [1].

Physicochemical property profiling Reverse-phase HPLC method development Sulfur oxidation state comparison

Synthetic Pathway Specificity: MoO₃/SiO₂ Bifunctional Catalyst System Requires the Authentic Thioether Intermediate

The patented MoO₃/SiO₂ bifunctional catalytic route to tinidazole proceeds through two discrete steps: (i) condensation of 2-methyl-5-nitroimidazole with 2-ethylthioethanol to form exclusively the target thioether intermediate, followed by (ii) H₂O₂ oxidation to the sulfone [1]. Attempts to bypass this intermediate by direct condensation with a pre-oxidized sulfone fragment fail due to the poor nucleophilicity of the sulfone side-chain. The catalyst (20% MoO₃/SiO₂, sol-gel) retains >95% conversion and selectivity over five recycles for the condensation step, but this performance is contingent on the thioether substrate identity [2].

Green chemistry synthesis Heterogeneous catalysis Tinidazole process optimization

Reference Standard Purity: Certified High-Purity Batches Enable Regulatory-Compliant Method Validation

Commercially available reference standards of 1-(2-(ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole are supplied with purity ≥95% (HPLC) and detailed Certificates of Analysis including NMR, MS, and chromatographic purity data compliant with ICH Q2(R1) guidelines . One patent (CN113683569B) describes a dedicated synthetic method yielding tinidazole process impurities at >99.7% purity, demonstrating that high-purity batches of the thioether impurity are synthetically accessible for use as primary reference standards [1]. In contrast, generic nitroimidazole impurities from non-dedicated sources often lack full characterization traceability to pharmacopeial standards (USP/EP).

Pharmaceutical reference standards ANDA method validation Impurity quantification

High-Value Procurement Scenarios for 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole (28795-33-7)


ANDA Filing: Impurity Reference Standard for Tinidazole Drug Product Method Validation

Generic pharmaceutical companies preparing an Abbreviated New Drug Application for tinidazole tablets or injections must demonstrate control of all process-related impurities at or below ICH identification thresholds. This compound, identified as a characteristic process impurity (Impurity 6) in a landmark 2019 multi-batch impurity profiling study [1], is required as a reference standard to establish system suitability, determine relative response factors, and validate the specificity of the HPLC/ UPLC impurity method. The compound's distinct LogP (1.70) ensures chromatographic resolution from tinidazole (LogP ~0.35) and metronidazole (LogP ~–0.1), making it an essential system suitability marker .

Green Chemistry Process Development: Tinidazole Synthesis via Recyclable MoO₃/SiO₂ Bifunctional Catalysis

Process R&D groups pursuing environmentally benign tinidazole manufacturing should procure this thioether intermediate to validate the MoO₃/SiO₂ bifunctional catalytic route, which replaces hazardous acetic acid and tungstic acid with a single recyclable solid catalyst [1]. The catalyst retains full activity over five cycles specifically with this thioether substrate, enabling a demonstrated two-step yield of ~70% with reduced E-factor compared to conventional oxidation protocols .

Forced Degradation Studies and Stress Testing of Tinidazole Formulations

During ICH Q1A(R2) forced degradation studies, the thioether impurity serves as a key marker for oxidative-stress pathway elucidation. Unlike the sulfoxide impurity (which can form under mild oxidation), the thioether is exclusively a synthetic process residual and does not form under standard stress conditions, allowing analysts to distinguish between process-derived and degradation-derived impurities in stability-indicating methods [1].

Covalent Organic Framework (COF) Synthesis: Hierarchical Porosity Building Block

In materials chemistry, this compound has been utilized as a building block for covalent organic frameworks with hierarchical porosity, where the nitro group serves as a hydrogen-bond acceptor and the ethylthio side-chain modulates pore hydrophobicity [1]. Procurement at research-grade purity (≥95%) is sufficient for COF synthesis screening, distinguishing this application scenario from the high-purity requirements of the pharmaceutical reference standard use-case.

Quote Request

Request a Quote for 1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.